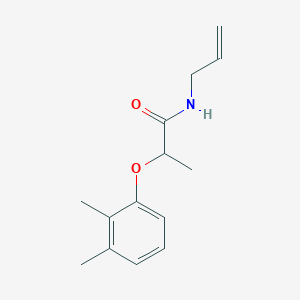![molecular formula C9H16N4O6 B5974499 5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane, commonly referred to as DADN, is a high-energy material that has gained significant attention in the field of explosives research due to its unique properties. DADN is a yellow crystalline solid that is highly sensitive to heat, shock, and friction, making it an ideal candidate for use in explosives.
作用机制
DADN is a highly energetic material that releases energy rapidly upon detonation. The mechanism of action involves the decomposition of the compound into highly reactive intermediates, which then undergo a series of exothermic reactions to produce a large amount of energy in a short period of time. The exact mechanism of action is still under investigation, but it is believed to involve the formation of free radicals and other reactive species.
Biochemical and Physiological Effects:
Due to its highly reactive nature, DADN can cause significant damage to biological systems. It has been shown to cause oxidative stress and DNA damage in vitro, and can also induce apoptosis in certain cell types. In vivo studies have shown that exposure to DADN can cause liver and kidney damage, as well as neurological effects such as seizures and convulsions.
实验室实验的优点和局限性
DADN is a highly sensitive and reactive compound, which makes it challenging to handle and study in the laboratory. However, its unique properties also make it an ideal candidate for use in high-energy materials research. One advantage of DADN is its high energy density, which allows for the development of more powerful explosives. However, its sensitivity to heat, shock, and friction can also make it difficult to handle and store, and can pose safety risks in the laboratory.
未来方向
There are several areas of future research that could be explored in the field of DADN. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of DADN's potential as a fuel additive, and its effects on engine performance and emissions. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of DADN, in order to improve safety and minimize its impact on human health and the environment.
Conclusion:
In conclusion, DADN is a highly energetic material that has gained significant attention in the field of explosives research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DADN in various applications, and to improve safety and minimize its impact on human health and the environment.
合成方法
DADN is synthesized by the reaction of dimethylamine with 2,2-dimethyl-5-nitro-1,3-dioxane-4,6-dione in the presence of sodium nitrite. The reaction is typically carried out in an acidic medium at low temperatures to prevent decomposition of the product. The resulting compound is purified by recrystallization to obtain a highly pure and stable product.
科学研究应用
DADN has been extensively studied for its use in high-energy materials, particularly in the development of new explosives. Its unique properties, such as high energy density, high detonation velocity, and low sensitivity to friction, make it an ideal candidate for use in military and industrial applications. DADN has also been investigated for its potential use as a fuel additive, due to its ability to increase the energy content of fuels.
属性
IUPAC Name |
(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O6/c1-8(2)18-5-9(6-19-8,13(16)17)12(15)10-7(14)11(3)4/h5-6H2,1-4H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHOYULPMIBCSV-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NC(=O)N(C)C)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/C(=O)N(C)C)/[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-dimethylcarbamoylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-dimethyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5974420.png)

![1-[2-(4-fluorophenyl)ethyl]-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone](/img/structure/B5974442.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)
![9-methyl-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B5974464.png)

![2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5974484.png)

![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)

![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)